molecular formula C22H21NS B14551491 N,N-Dibenzyl-2-methylbenzene-1-carbothioamide CAS No. 61821-52-1

N,N-Dibenzyl-2-methylbenzene-1-carbothioamide

Cat. No.: B14551491
CAS No.: 61821-52-1
M. Wt: 331.5 g/mol
InChI Key: OEPIZDKJWKUHFM-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-methylbenzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two benzyl groups attached to a nitrogen atom, a methyl group attached to the benzene ring, and a carbothioamide functional group

Properties

CAS No.

61821-52-1

Molecular Formula

C22H21NS

Molecular Weight

331.5 g/mol

IUPAC Name

N,N-dibenzyl-2-methylbenzenecarbothioamide

InChI

InChI=1S/C22H21NS/c1-18-10-8-9-15-21(18)22(24)23(16-19-11-4-2-5-12-19)17-20-13-6-3-7-14-20/h2-15H,16-17H2,1H3

InChI Key

OEPIZDKJWKUHFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2-methylbenzene-1-carbothioamide typically involves the reaction of 2-methylbenzene-1-carbothioamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2-methylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N,N-Dibenzyl-2-methylbenzene-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-methylbenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Dibenzyl-2-methylbenzene-1-carbothioamide can be compared with other similar compounds, such as:

    N,N-Dibenzylbenzamide: Similar structure but lacks the methyl group on the benzene ring.

    N,N-Dibenzyl-2-methylbenzamide: Similar structure but contains a carbonyl group instead of a carbothioamide group.

    N,N-Dibenzyl-2-methylbenzenesulfonamide: Similar structure but contains a sulfonamide group instead of a carbothioamide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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